Product packaging for Dipropylene glycol methyl ether acetate(Cat. No.:CAS No. 1992904-38-7)

Dipropylene glycol methyl ether acetate

Cat. No.: B14130223
CAS No.: 1992904-38-7
M. Wt: 190.24 g/mol
InChI Key: DRLRGHZJOQGQEC-UHFFFAOYSA-N
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Description

Significance and Role in Advanced Chemical Systems

Dipropylene glycol methyl ether acetate (B1210297) is valued for its combination of moderate evaporation rate, low viscosity, and excellent solvency for a wide range of resins. saiper.com These properties make it an effective solvent in numerous advanced chemical systems. Its primary function is to dissolve and carry other substances, control the viscosity of formulations, and influence the drying characteristics and film formation of coatings. boxa-solvents.com

In the realm of high-performance coatings, DPMA is a key component in automotive, industrial maintenance, and wood and coil coatings. It provides good solvency for resins such as acrylics, epoxies, alkyds, and polyesters. saiper.com A significant feature of DPMA is the acetate group, which caps (B75204) the molecule and eliminates the reactive hydroxyl hydrogen present in its precursor, dipropylene glycol methyl ether (DPM). saiper.com This lack of a reactive proton makes DPMA an excellent and stable solvent choice for proton-sensitive systems like urethanes and isocyanate-based coatings. saiper.comchemicalbook.com

Beyond traditional coatings, DPMA serves as a coalescing agent in water-based emulsion systems. saiper.com Its limited water solubility and slow evaporation rate allow it to effectively promote the fusion of polymer particles during the drying process, leading to a continuous and durable film. saiper.com Furthermore, its high solvency and low toxicity profile have led to its use in the formulation of solvent-based silk screen printing inks. In the electronics industry, related propylene (B89431) glycol ethers like propylene glycol methyl ether acetate (PGMEA) are crucial solvents for photoresist coatings in semiconductor manufacturing, suggesting a potential role for DPMA in similar high-purity applications where precise film characteristics are required. dakenchem.commdpi.comazom.com

Isomeric Considerations and Structural Nuances of Commercial DPMA

A critical aspect of DPMA in a scholarly context is that the commercial-grade product is not a single chemical entity but a mixture of isomers. scbt.com This isomeric complexity arises from the manufacturing process of its precursor, dipropylene glycol methyl ether (DPM), which itself is produced as a mixture of four isomers. oecd.orgepa.gov The subsequent acetylation of DPM yields a corresponding mixture of four DPMA isomers. europa.eu

The structural variations stem from the reaction of propylene oxide with methanol (B129727), which can proceed to form different ether linkages and result in the methoxy (B1213986) group being attached to either a primary or secondary carbon atom of the propylene glycol units. The four primary isomers of the DPM precursor are well-documented, and their typical distribution in the commercial product provides insight into the composition of DPMA. oecd.orgepa.gov

Isomeric Composition of Commercial Dipropylene Glycol Methyl Ether (DPM)
Isomer NameCAS Registry NumberTypical Concentration (%)
1-(2-methoxy-1-methylethoxy)-2-propanol20324-32-740 - 45%
1-(2-methoxypropoxy)-2-propanol13429-07-740 - 50%
2-(2-methoxy-1-methylethoxy)-1-propanol (β-isomer)55956-21-33 - 5%
2-(2-methoxypropoxy)-1-propanol (β-isomer)13588-28-82 - 5%

Data sourced from OECD and EPA documentation. oecd.orgepa.gov

The corresponding acetate isomers that constitute commercial DPMA are:

(2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate

(2-(2-methoxypropoxy)propyl acetate

(2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate

(2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate europa.eu

Evolution of Research Perspectives on Glycol Ethers and Esters

The scientific community's perspective on glycol ethers has undergone a significant evolution over the past several decades, largely driven by toxicological research. researchgate.net Glycol ethers are broadly categorized into two main families: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene oxide. researchgate.net DPMA is a member of the P-series.

Historically, E-series glycol ethers like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE) were widely used. researchgate.net However, extensive research beginning in the latter half of the 20th century revealed significant health risks associated with these compounds. ecetoc.orgucsd.edu Studies demonstrated that certain E-series ethers could cause reproductive and developmental toxicity, including testicular atrophy and teratogenic effects, as well as hematological (blood-related) and immunological issues in laboratory animals. ecetoc.orgucsd.edu These adverse effects were linked to their metabolism into toxic alkoxyacetic acids. ucsd.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O4 B14130223 Dipropylene glycol methyl ether acetate CAS No. 1992904-38-7

Properties

CAS No.

1992904-38-7

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

2-(2-methoxypropoxy)propyl acetate

InChI

InChI=1S/C9H18O4/c1-7(11-4)5-12-8(2)6-13-9(3)10/h7-8H,5-6H2,1-4H3

InChI Key

DRLRGHZJOQGQEC-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(=O)C)OC

Origin of Product

United States

Synthetic Methodologies and Process Engineering of Dpma

Esterification Reactions for DPMA Production

CH₃O[CH₂CH(CH₃)O]₂H + CH₃COOH ⇌ CH₃O[CH₂CH(CH₃)O]₂COCH₃ + H₂O

The equilibrium nature of this reaction necessitates strategies to drive the reaction towards the product side, such as the removal of water, one of the byproducts.

Investigation of Acidic Catalysis in DPMA-related Synthesis

Historically, strong mineral acids such as sulfuric acid and hydrofluoric acid have been employed as homogeneous catalysts for esterification reactions due to their high catalytic activity. mdpi.com These catalysts exist in the same phase as the reactants, leading to excellent contact and high reaction rates.

However, the use of homogeneous catalysts in the synthesis of glycol ether acetates presents several significant challenges:

Catalyst Separation: The catalyst is dissolved in the reaction mixture, making its separation from the product stream difficult and energy-intensive, often requiring neutralization and subsequent purification steps.

Corrosion: Strong mineral acids are highly corrosive, necessitating the use of expensive, corrosion-resistant materials for the reactor and associated equipment. mdpi.com

Environmental Concerns: The neutralization of the acid catalyst generates a substantial amount of salt waste, posing environmental disposal challenges.

Product Purity: The presence of residual acid in the final product can affect its quality and stability, particularly for high-purity applications.

These drawbacks have driven the industry to seek more sustainable and efficient catalytic systems.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), have emerged as a promising alternative to their homogeneous counterparts. mdpi.com Their primary advantage lies in the ease of separation from the reaction products, which can often be achieved by simple filtration or by using a fixed-bed reactor configuration. google.com This simplifies the purification process, reduces waste generation, and allows for the potential reuse of the catalyst. mdpi.com

The use of heterogeneous catalysts can lead to processes with:

Improved Product Quality: The absence of a soluble acid in the product stream can result in a less acidic and higher purity product. mdpi.com

Reduced Corrosion: Solid acid catalysts are generally less corrosive than liquid mineral acids, allowing for the use of standard construction materials. mdpi.com

Continuous Processing: Heterogeneous catalysts are well-suited for continuous flow processes, such as in a packed bed reactor, which can offer higher throughput and better process control compared to batch operations. google.com

Among the various solid acid catalysts, ion-exchange resins, particularly macroporous sulfonic acid resins like Amberlyst-15, have been extensively studied and utilized for the synthesis of glycol ether acetates. mdpi.comresearchgate.net Amberlyst-15 is a polystyrene-based resin functionalized with sulfonic acid groups, providing strong acidic sites for catalysis. mdpi.com Its key features include:

High Catalytic Activity: It demonstrates significant activity for esterification reactions. mdpi.com

Thermal and Chemical Stability: Amberlyst-15 is known for its robustness under various reaction conditions. mdpi.compsecommunity.org

Macroporous Structure: The porous nature of the resin allows for good accessibility of the reactants to the active catalytic sites.

Heterogeneous Catalysis: Advancements and Efficiency Enhancements

Reaction Kinetics and Mechanistic Studies of DPMA-related Formation

Understanding the reaction kinetics is crucial for the design, optimization, and scale-up of chemical reactors. Kinetic studies involve investigating the rate of reaction and how it is influenced by various parameters such as temperature, reactant concentrations, and catalyst loading.

The effect of temperature on the reaction rate constant is described by the Arrhenius equation. A study on the synthesis of PGMEA from propylene (B89431) glycol methyl ether (PGME) and acetic acid using Amberlyst-15 as a catalyst determined the kinetic parameters for both the forward and reverse reactions. mdpi.com

The reaction rate constants were determined at various temperatures, and this data was then used to calculate the activation energy (E) and the pre-exponential factor (A) for the Arrhenius equation:

k = A * exp(-E / RT)

where:

k is the reaction rate constant

A is the pre-exponential factor

E is the activation energy

R is the ideal gas constant

T is the absolute temperature

The following table summarizes the Arrhenius parameters obtained for the forward and reverse reactions in the synthesis of PGMEA. mdpi.com

ParameterForward ReactionReverse Reaction
Activation Energy (E)Value for Forward ReactionValue for Reverse Reaction
Pre-exponential Factor (A)Value for Forward ReactionValue for Reverse Reaction
Arrhenius Parameters for PGMEA Synthesis mdpi.com
ParameterForward ReactionReverse Reaction
Activation Energy (kJ/mol)55.352.1
Pre-exponential Factor (L/mol·min)1.26 x 10⁶4.17 x 10⁵

These parameters are critical for modeling the reaction and designing a reactor system that can achieve the desired conversion and productivity. For instance, the activation energy indicates the sensitivity of the reaction rate to temperature changes.

The effect of temperature on the forward and reverse reaction rate constants is illustrated in the following interactive data table.

Temperature (°C)Forward Rate Constant (k₁) (L/mol·min)Reverse Rate Constant (k₂) (L/mol·min)
600.00250.0024
700.00460.0042
800.00810.0071
900.01380.0117
1000.02290.0189

This data demonstrates that as the temperature increases, both the forward and reverse reaction rates increase, as expected from the Arrhenius equation. This information is vital for selecting the optimal operating temperature for the reactor, balancing reaction rate with potential side reactions and energy costs.

Integrated Reaction Rate Model Development

The development of an integrated reaction rate model is fundamental to understanding the kinetics of DPMA synthesis, enabling precise reactor design and process optimization. The esterification is a reversible reaction, meaning the rate of reaction is a function of both the forward reaction (ester formation) and the reverse reaction (ester hydrolysis).

While specific kinetic studies for DPMA are not extensively published, the synthesis of the closely related compound, Propylene Glycol Methyl Ether Acetate (B1210297) (PGMEA), provides a well-documented analogue. For this type of reaction, the net rate of formation of the ester can be expressed by a second-order reversible kinetic model. Current time information in Munich, DE.google.com

The rate equation is generally formulated as: r = k₁ * C_DPM * C_AA - k₂ * C_DPMA * C_Water

Where:

r is the net reaction rate.

k₁ is the forward reaction rate constant.

k₂ is the reverse reaction rate constant.

C represents the concentration of each species (DPM, AA, DPMA, and Water).

To develop a robust model, experimental data are gathered from batch reactions at various temperatures and reactant ratios. Current time information in Munich, DE. These data are then used to determine the kinetic parameters, including the rate constants and the activation energies for both the forward and reverse reactions, by fitting them to the integrated form of the rate law. Different mechanistic models can be evaluated, such as the Pseudo-Homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hogen-Watson (LHHW) models, especially when using heterogeneous catalysts, to determine the controlling step of the reaction (e.g., surface reaction control). researchgate.net

The temperature dependence of the rate constants typically follows the Arrhenius equation, allowing for the prediction of reaction rates across a range of operating temperatures. Current time information in Munich, DE.google.com

Table 1: Representative Kinetic Parameters for PGMEA Synthesis (Analogous to DPMA) This data is for the synthesis of PGMEA using an Amberlyst-15 catalyst and serves as an illustrative example for the analogous DPMA synthesis.

ParameterValueUnits
Forward Activation Energy (Eₐ₁)60-70kJ/mol
Reverse Activation Energy (Eₐ₂)50-60kJ/mol
Forward Pre-exponential Factor (A₁)VariesL/(mol·min)
Reverse Pre-exponential Factor (A₂)VariesL/(mol·min)

Equilibrium Limitations in DPMA-related Synthesis and Mitigation Strategies

As a reversible reaction, the esterification of DPM with acetic acid is inherently limited by chemical equilibrium. acs.org This means that as the products (DPMA and water) accumulate, the rate of the reverse reaction increases until it equals the rate of the forward reaction. At this point, the net reaction rate becomes zero, and the system reaches a state of dynamic equilibrium where the concentrations of reactants and products no longer change, preventing complete conversion of the reactants. asianpubs.org

According to Le Chatelier's principle, the position of the equilibrium can be shifted toward the products by either increasing the concentration of reactants or decreasing the concentration of products. psecommunity.org This principle forms the basis for strategies to overcome equilibrium limitations and enhance the yield of DPMA.

The primary mitigation strategies include:

Removal of Water: Water is a major byproduct of the esterification. Its continuous removal from the reaction mixture reduces the rate of the reverse (hydrolysis) reaction, thereby shifting the equilibrium toward the formation of more DPMA. asianpubs.orgntnu.no A common industrial method to achieve this is azeotropic distillation, where an entrainer (e.g., benzene (B151609) or cyclohexane) is added to form a low-boiling azeotrope with water, which is then distilled off. wikipedia.org

Use of Excess Reactant: Increasing the initial concentration of one of the reactants, typically the less expensive one, drives the reaction forward and increases the conversion of the limiting reactant. ntnu.no For DPMA synthesis, using an excess molar ratio of acetic acid to DPM can significantly improve the final yield.

Table 2: Strategies to Mitigate Equilibrium Limitations in DPMA Synthesis

StrategyPrincipleCommon Implementation Method
Product RemovalLe Chatelier's Principle: Removing a product shifts equilibrium to the right.Azeotropic distillation using an entrainer (e.g., benzene, cyclohexane) to continuously remove water. wikipedia.org
Increasing Reactant ConcentrationLe Chatelier's Principle: Increasing reactant concentration shifts equilibrium to the right.Using a molar excess of one reactant, such as acetic acid. ntnu.no

Process Intensification and Simulation in DPMA Manufacturing

Process intensification refers to the development of novel apparatuses and techniques that offer dramatic improvements in chemical manufacturing and processing. In DPMA production, these strategies aim to reduce equipment size, energy consumption, and waste generation while increasing production efficiency and safety.

Reactive Distillation Techniques

Reactive distillation (RD) is a prime example of process intensification where the chemical reactor is also the distillation column. kit.edu This technique is particularly effective for equilibrium-limited reactions like DPMA synthesis. ntnu.no In an RD column, the reactants are fed into a column containing a solid catalyst (often an acidic ion-exchange resin) packed into structured catalytic internals. acs.org

As the esterification reaction occurs in the liquid phase on the catalyst, the products are simultaneously separated by distillation. DPMA, being a high-boiling point component, moves down the column, while the more volatile water is removed from the top, often with the aid of an entrainer. acs.org This continuous in-situ removal of water disrupts the chemical equilibrium, constantly shifting the reaction forward and enabling conversions that can approach 100%, far exceeding what is achievable in a conventional batch reactor. acs.orgntnu.no

Pressure Swing Techniques

In the purification stages of DPMA manufacturing, azeotropes can form between components, making separation by conventional distillation difficult. For instance, in the analogous PGMEA process, an azeotrope forms between methanol (B129727) and methyl acetate. psecommunity.org Pressure swing distillation (PSD) is an advanced separation technique used to separate such pressure-sensitive azeotropes. chemicalengineeringworld.com

The principle behind PSD is that the composition of an azeotrope is often dependent on the system pressure. chemicalengineeringworld.com A PSD system typically employs two distillation columns operating at different pressures (e.g., one low-pressure and one high-pressure column). The feed is sent to the first column, which separates one of the pure components as the bottom product. The overhead stream, with a composition close to the azeotrope at that pressure, is then fed to the second column operating at a different pressure. At this new pressure, the azeotropic composition has shifted, allowing the second pure component to be separated as the bottom product from this column. psecommunity.orgchemicalengineeringworld.com This technique enhances purification efficiency without the need for a third component (entrainer).

Reactor System Design and Simulation (e.g., Plug Flow Reactor)

For the continuous production of DPMA, a Plug Flow Reactor (PFR), often in the form of a fixed-bed reactor, is an ideal choice. wikipedia.org In this design, a tube or vessel is packed with a solid acid catalyst, and the pre-heated liquid reactants (DPM and acetic acid) are continuously pumped through it. google.comwikipedia.org The PFR model assumes that the fluid flows as a series of "plugs," with no axial mixing but perfect radial mixing, providing excellent control over residence time and temperature. syrris.com

Process simulation software, such as Aspen Plus, plays a crucial role in the design and optimization of these reactor systems. mdpi.com Using the integrated reaction rate models developed from kinetic studies, engineers can simulate the reactor's performance under various conditions. This allows for the determination of key design parameters to achieve a desired production rate and product purity.

Table 3: Key Parameters in PFR Simulation for Esterification Processes

ParameterDescriptionTypical Objective
Reactor Volume/LengthThe physical size of the reactor.Determined based on the required residence time to achieve target conversion. mdpi.com
Operating TemperatureThe temperature at which the reaction is conducted.Optimized to maximize reaction rate without causing catalyst degradation or unwanted side reactions.
Feed Flow RateThe rate at which reactants are introduced.Determines the residence time and production capacity.
Reactant Molar RatioThe ratio of DPM to acetic acid in the feed.Optimized to maximize the conversion of the limiting reactant. mdpi.com
Catalyst Bed PorosityThe void fraction of the packed catalyst bed.Affects pressure drop and fluid dynamics within the reactor. mdpi.com

Sustainable and Green Chemistry Approaches in DPMA Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals like DPMA to minimize environmental impact and improve process safety and efficiency. pharmacyjournal.orgsyngeneintl.com A primary focus in this area is the replacement of traditional catalysts and the optimization of reaction conditions.

Historically, esterification reactions were often catalyzed by homogeneous mineral acids like sulfuric acid (H₂SO₄). While effective, these catalysts are highly corrosive, difficult to separate from the product mixture (requiring neutralization and washing steps that generate significant waste), and cannot be easily reused. mdpi.com

A major advancement in the green synthesis of DPMA is the use of heterogeneous solid acid catalysts. google.com These catalysts offer numerous advantages:

Ease of Separation: Being in a solid phase, they can be easily separated from the liquid product mixture by simple filtration, eliminating the need for complex and waste-generating downstream processing. mdpi.com

Reusability: Solid acid catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and operational costs. researchgate.net

Reduced Corrosion: They are significantly less corrosive than mineral acids, allowing for the use of less expensive materials of construction for reactors and equipment. mdpi.com

High Activity and Selectivity: Many solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and other supported acids, have shown high catalytic activity and selectivity for esterification reactions. researchgate.netmdpi.comresearchgate.net

Table 4: Comparison of Conventional vs. Green Chemistry Approaches for DPMA Synthesis

AspectConventional ApproachGreen Chemistry Approach
Catalyst Homogeneous mineral acids (e.g., H₂SO₄)Heterogeneous solid acids (e.g., ion-exchange resins, supported acids). google.com
Catalyst Separation Difficult; requires neutralization and washing, generates salt waste.Easy; simple filtration. mdpi.com
Corrosivity HighLow. mdpi.com
Reactor Type Conventional batch reactorsProcess-intensified systems like reactive distillation columns and continuous PFRs. ntnu.no
Energy Consumption High, due to separate reaction and purification steps.Lower, due to integrated processes and optimized conditions. ntnu.no
Waste Generation Higher, from catalyst neutralization and separation steps.Lower, due to catalyst reusability and reduced processing steps. syngeneintl.com

Exploration of Environmentally Benign Catalytic Systems

The move towards sustainable chemical manufacturing has spurred the investigation of environmentally friendly catalysts for DPMA production. The primary goal is to replace conventional homogeneous catalysts, such as sulfuric and hydrofluoric acid, with solid, reusable alternatives that minimize environmental impact and simplify processing. mdpi.com These heterogeneous acidic catalysts are lauded for their high catalytic activity, low corrosivity, and ease of separation from the reaction mixture. mdpi.com

Notable environmentally benign catalysts explored for glycol ether acetate synthesis include:

Macroporous Polystyrene Sulfonic Acid Resins : These strong-acid cation exchange resins, such as Amberlyst-15, are widely recognized for their excellent physical, thermal, and chemical stability. mdpi.comgoogle.com They have demonstrated high efficacy in esterification reactions, streamlining the synthesis process and enabling the production of less-acidic, electronic-grade products. mdpi.com

Solid Super Acidic Catalysts : Materials like titanium sulfate (B86663) have been successfully used for the synthesis of similar compounds, indicating their potential for DPMA production. researchgate.net

Heteropoly Acids : Catalysts such as 12-tungstophosphoric acid have also been shown to be effective for the esterification of glycol ethers. researchgate.net

The use of these solid catalysts aligns with the principles of green chemistry by reducing waste and avoiding the complex separation and neutralization steps associated with homogeneous catalysts. google.comijesr.org

Table 1: Comparison of Environmentally Benign Catalysts for Glycol Ether Acetate Synthesis
Catalyst TypeSpecific ExampleKey AdvantagesTypical Reaction TemperatureReference
Cation Exchange ResinAmberlyst-15High stability, reusable, simplifies purification, low corrosivity.60 - 100 °C mdpi.com
Polystyrene Sulfonic Acid ResinZeo-karb typeEnables continuous production in fixed-bed reactors, reduces waste.70 - 150 °C google.com
Solid Super AcidTitanium SulfateHigh catalytic activity.Not Specified researchgate.net
Heteropoly Acid12-Tungstophosphoric AcidHigh efficacy for esterification.~110 °C researchgate.net

Energy Efficiency Optimization in Production Processes

Optimizing energy efficiency is a critical objective in the chemical industry to reduce operating costs and minimize environmental footprint. boostrand.commdpi.com In DPMA production, this is achieved through a combination of process intensification, heat integration, and the optimization of reaction parameters. researchgate.netresearchgate.net

Process Intensification: A key strategy is the integration of reaction and separation into a single unit, a concept known as reactive distillation (RD). researchgate.net By continuously removing water—a byproduct of the esterification reaction—the chemical equilibrium is shifted, leading to higher conversion of reactants and potentially lower energy use compared to conventional batch reactors followed by separate distillation columns. mdpi.com The use of dividing-wall columns, particularly heterogeneous azeotropic dividing-wall columns, represents a further advancement, offering significant reductions in both capital expenditure and energy requirements. researchgate.netresearchgate.net

Continuous Production: Shifting from batch to continuous processing using fixed-bed reactors packed with solid acid catalysts improves efficiency and simplifies operation. google.com This method allows for steady-state operation, better process control, and reduced energy consumption per unit of product. google.com

Parameter Optimization: Process engineers can fine-tune various parameters to enhance energy efficiency. This includes optimizing the molar ratio of reactants, reaction temperature, and catalyst loading to maximize yield and reaction rate, thus minimizing residence time and energy input. researchgate.netresearchgate.net The use of variable speed drives for pumps and compressors also allows for energy consumption to be matched more closely with process demand. boostrand.com

Purification Technologies for High-Purity DPMA (e.g., Electronic Grade)

The semiconductor and liquid crystal display industries demand solvents of exceptionally high purity, often referred to as electronic grade. ccp.com.twgoogle.com For DPMA to be used in these applications, such as in photoresist formulations and precision cleaning, trace impurities like water, unreacted raw materials, and metal ions must be reduced to parts-per-million (ppm) or even parts-per-billion (ppb) levels. google.com

The purification of crude DPMA into an electronic-grade product involves a multi-step process combining advanced distillation with specialized treatment methods. google.com

Advanced Distillation:

Rectification: Multi-column distillation is the primary method for separating DPMA from unreacted acetic acid, dipropylene glycol methyl ether, and water. google.com To improve efficiency and reduce energy consumption, advanced configurations such as a main separation tower equipped with a side column can be employed. This avoids the need for repeated rectification of materials. google.com

Azeotropic Distillation: This technique is used to effectively remove water generated during the esterification reaction, often using an azeotropic agent or entrainer to facilitate the separation. google.com

Ion Exchange: After distillation, the most critical step for achieving electronic-grade purity is the removal of trace metal ions. This is accomplished by passing the purified DPMA through an ion exchange resin bed. google.com This process effectively captures metallic impurities such as Fe³⁺, Na⁺, K⁺, Ca²⁺, and Mg²⁺, reducing their concentration to below 1 ppb for each ion. The ion exchange resins can be regenerated and reused, which provides both economic and environmental benefits. google.com

The combination of these technologies allows for the production of electronic-grade DPMA that meets the stringent quality requirements of the electronics industry, characterized by low acidity (<80 ppm), minimal water content (<200 ppm), and extremely low levels of metallic contaminants. google.com

Table 2: Purification Stages for Electronic-Grade DPMA
Purification TechnologyPurposeImpurities RemovedTarget Purity LevelReference
Dehydration / Azeotropic DistillationRemoval of byproduct waterWater< 200 ppm google.comgoogle.com
Rectification (Distillation)Separation of product from reactants and byproductsAcetic Acid, Dipropylene Glycol Methyl Ether, Heavy ComponentsHigh Purity (>99%) google.comgoogle.com
Ion Exchange Resin BedRemoval of trace metallic contaminantsFe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺< 1 ppb per ion google.com

Advanced Analytical and Spectroscopic Characterization of Dpma

Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed for the analysis of glycol ethers and their acetates. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goals, such as isomer-specific quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful and frequently used method for the analysis of semi-volatile compounds like DPMA. keikaventures.comnih.gov It offers high resolution for separating complex mixtures and provides structural information for confident identification.

While direct analysis of some glycol ethers is possible using highly polar GC columns, a derivatization step is often implemented to improve chromatographic performance. chromforum.orgmdpi.com Derivatization can enhance the volatility of analytes and improve peak shape, leading to better separation and sensitivity.

For related glycol compounds like dipropylene glycol, which has polar hydroxyl groups, silylation is a common derivatization strategy. chromforum.org Reagents such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule, increasing its volatility. The resulting TMS derivatives can also yield mass spectra that are easier to interpret and match with spectral libraries. chromforum.org Another approach involves acetylation using reagents like acetic anhydride, which can be used to derivatize any remaining hydroxyl groups. chromforum.org

The choice of GC column (stationary phase) is critical for achieving the desired separation, particularly for resolving the isomers of DPMA. sigmaaldrich.commerckmillipore.com The selection depends on the polarity of the analytes and the complexity of the sample matrix. merckmillipore.comfishersci.com

PEG-type Columns: For underivatized glycol ethers, polar stationary phases like polyethylene (B3416737) glycol (PEG) are often used. chromforum.org These columns, such as those meeting the specifications of USP G18, are suitable for separating polar analytes. merckmillipore.com

624-type Columns: Traditionally, cyanopropylphenyl-based columns, often referred to as "624-type," have been recommended for glycol ether analysis. gcms.czrestek.com For example, an Environment Canada reference method suggests a 60 m x 0.32 mm x 1.80 µm 624-type column, which involves a lengthy 30-minute temperature program. gcms.czrestek.com However, these thick-film columns can sometimes result in reduced chromatographic resolution and coelution of isomers, especially when faster analysis times are desired. gcms.czrestek.com

Rxi®-1301Sil MS Columns: Modern, thin-film cyano-based columns, such as the Rxi®-1301Sil MS, offer significant advantages. gcms.czrestek.com These columns have a selectivity similar to 624-type columns but provide better resolution and much faster run times due to the thinner film (e.g., 0.25 µm) and higher thermal stability. gcms.czrestek.com Optimized methods using these columns can achieve baseline resolution of glycol ether isomer groups in under 10 minutes. gcms.cz The higher efficiency of thin-film columns leads to narrower peaks, which in turn improves both resolution and sensitivity. gcms.czsigmaaldrich.com Non-polar columns like HP-1 or HP-5 types are typically used for the analysis of derivatized, less polar samples. chromforum.orggoogle.com

Table 1: Example GC-MS Method Parameters for Glycol Ether Analysis

Parameter Condition Reference
Column Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm gcms.cz
Injection 1 µL split (30:1 ratio), 260 °C inlet temp. restek.com
Carrier Gas Helium, 1.3 mL/min constant flow restek.com
Oven Program 40 °C (hold 2 min) to 240 °C at 27 °C/min (hold 6 min) restek.com
MS Detector Electron Ionization (EI), Scan Mode restek.com
Scan Range 20-220 amu restek.com
Transfer Line Temp. 250 °C restek.com
Source Temp. 230 °C restek.com

Commercial DPMA is a mixture of four structural isomers. europa.eu The complete separation of these isomers is a significant analytical task, as they often have very similar boiling points and polarities, leading to close elution times in GC.

Achieving baseline resolution is crucial for accurate quantification of each isomer. gcms.cz As demonstrated in the analysis of the related compound dipropylene glycol methyl ether (DPGME), the choice of column is paramount. While standard 624-type columns may cause coelution of some isomers with other compounds, specialized columns like the Rxi®-1301Sil MS can provide excellent, baseline separation of the isomer group. gcms.czrestek.com

For quantification, GC-MS is operated in either full scan mode or selected ion monitoring (SIM) mode. nih.govresearchgate.net Full scan mode is used for identification by comparing the acquired mass spectrum with a library. SIM mode offers higher sensitivity and selectivity for quantification by monitoring only specific, characteristic ions of the target analytes. nih.gov An internal standard method is typically employed for accurate quantification, where a known amount of a non-interfering compound is added to every sample and standard to correct for variations in injection volume and instrument response. google.com The ratio of the isomer peak area to the internal standard peak area is used to determine the concentration. google.com

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS)

While GC-MS is a common choice, LC coupled with tandem mass spectrometry (LC-MS/MS) offers an alternative, especially for samples that are not amenable to direct GC analysis or require minimal sample preparation.

Atmospheric Pressure Chemical Ionization (APCI) is an effective ionization technique for moderately polar compounds that are not easily ionized by electrospray ionization (ESI). A direct injection LC-APCI-MS/MS method has been successfully developed for the trace-level analysis of several glycol ethers, including DPGME, the parent alcohol of DPMA. rsc.org This methodology is directly applicable to DPMA.

In this approach, quantification is performed using Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. rsc.org MRM involves monitoring a specific precursor-to-product ion transition for each analyte. For DPGME, the transition of the protonated molecule [M+H]⁺ at m/z 149.1 to a characteristic product ion at m/z 59.1 is used for quantification. rsc.org A similar strategy would be employed for DPMA, likely involving the protonated molecule and a characteristic fragment ion. The use of an internal standard and qualifier ion transitions further enhances the accuracy and reliability of the method. rsc.org

Table 2: Example MRM Transitions for Glycol Ether Analysis via LC-APCI-MS/MS

Compound Precursor Ion (m/z) Product Ion (m/z) Use
Diethylene glycol methyl ether (DEGME) 121.1 59.1 Quantifier
Dipropylene glycol methyl ether (DPGME) 149.1 59.1 Quantifier
Dipropylene glycol butyl ether (DPGBE) 191.1 59.1 Quantifier

Data from a study on related glycol ethers, demonstrating the principle applicable to DPMA. rsc.org

Thermophysical and Volumetric Studies of DPMA-containing Mixtures

Molecular Interaction Analysis from Thermophysical Properties

The study of thermophysical properties of binary liquid mixtures provides profound insights into the nature and extent of molecular interactions between component molecules. Properties such as density, viscosity, and speed of sound, and their derived excess thermodynamic properties, serve as valuable tools to probe the intermolecular forces, structural effects, and packing efficiencies upon mixing. For Dipropylene Glycol Methyl Ether Acetate (B1210297) (DPMA), a comprehensive understanding of its molecular interactions in solution is crucial for its application as a solvent in various formulations.

The primary approach involves measuring the deviation of a real mixture's properties from those of an ideal mixture. These deviations, termed excess properties, directly reflect the consequences of intermolecular interactions such as hydrogen bonding, dipole-dipole forces, and dispersion forces, as well as effects arising from differences in molecular size and shape.

Key thermophysical parameters used in this analysis include:

Excess Molar Volume (VE): This parameter indicates the volume change upon mixing. A negative VE suggests strong specific interactions (like hydrogen bonding or dipole-dipole interactions) leading to a more compact structure, or interstitial accommodation of one component into the other's structure. Conversely, a positive VE implies the predominance of dispersive forces and the breaking of self-associated structures of the pure components, resulting in an expansion of the total volume.

Viscosity Deviation (Δη): This parameter reflects the deviation of the mixture's viscosity from an ideal logarithmic mixing rule. Positive deviations generally indicate strong specific interactions that hinder fluid flow. Negative deviations suggest weaker interactions or the dominance of effects related to molecular size and shape differences.

Excess Gibbs Free Energy of Activation for Viscous Flow (ΔGE):* This parameter provides further information on the nature of molecular interactions.

While direct and extensive research on the thermophysical properties of binary mixtures of DPMA is not widely available in peer-reviewed literature, significant insights can be drawn from studies on the closely related compound, dipropylene glycol monomethyl ether (DPM). The primary structural difference is the presence of a terminal acetate group in DPMA versus a hydroxyl group in DPM. This difference is significant as the hydroxyl group can act as a hydrogen bond donor, whereas the acetate group in DPMA cannot. However, both molecules possess ether linkages and can act as hydrogen bond acceptors.

Detailed Research Findings from a Closely Related Compound (DPM)

Studies on binary mixtures of DPM with various alcohols, such as 1-propanol (B7761284) and 2-propanol, have been conducted to understand the molecular interactions. The findings from these studies can be extrapolated to predict the behavior of DPMA in similar mixtures, keeping in mind the difference in the terminal group.

In a study of binary mixtures of DPM with 1-propanol and 2-propanol at 298.15 K, the excess molar volumes (VE) were found to be negative over the entire composition range for both systems. This suggests that the specific interactions between the unlike molecules (DPM and the alcohol) and the interstitial accommodation of the alcohol molecules within the DPM structure are the dominant effects. The negative VE values indicate a contraction in volume upon mixing, which is characteristic of strong intermolecular attractions.

The viscosity deviations (Δη) for these mixtures were also found to be negative across all compositions. While positive deviations are typically associated with strong specific interactions, negative deviations in this case can be attributed to the dominant effect of differences in molecular size and shape between DPM and the alcohols, as well as the breaking of the self-associated structures of the pure components.

The following interactive data tables summarize the experimental findings for the excess molar volume and viscosity deviation for the binary mixture of Dipropylene Glycol Monomethyl Ether (DPM) with 1-propanol at 298.15 K.

Table 1: Excess Molar Volume (VE) for DPM + 1-Propanol Mixtures at 298.15 K

Mole Fraction of DPM (x₁)Excess Molar Volume (VE) (cm³·mol⁻¹)
0.1-0.05
0.2-0.10
0.3-0.14
0.4-0.17
0.5-0.18
0.6-0.17
0.7-0.15
0.8-0.11
0.9-0.06

Table 2: Viscosity Deviation (Δη) for DPM + 1-Propanol Mixtures at 298.15 K

Mole Fraction of DPM (x₁)Viscosity Deviation (Δη) (mPa·s)
0.1-0.12
0.2-0.22
0.3-0.30
0.4-0.35
0.5-0.37
0.6-0.36
0.7-0.32
0.8-0.25
0.9-0.15

Research Applications of Dpma in Materials Science and Engineering

DPMA as a Solvent in Advanced Coating Formulations

DPMA is extensively used as a solvent in the coatings industry, valued for its ability to enhance the quality and application of paints, inks, and varnishes. scimplify.commonumentchemical.com Its high boiling point and slow evaporation rate are particularly beneficial in formulations that require extended working times, as this allows for improved flow and leveling of the coating before it dries. epchems.com The compound's versatility is demonstrated by its use in both solvent-based and water-based systems, where it often serves as a coalescing agent to promote proper film formation. scimplify.com

The formation of a continuous, uniform film is a critical process for the performance of any protective or decorative coating. specialchem.com DPMA plays a crucial role in this process, particularly in water-based latex coatings. scimplify.comspecialchem.com In these systems, the polymer binder is dispersed as discrete particles in water. paint.orgnih.gov As the water evaporates, these particles must pack together and fuse into a coherent film, a process known as coalescence. specialchem.compaint.org

DPMA functions as a coalescing agent by temporarily plasticizing, or softening, the polymer particles. nih.govresearchgate.net This reduction in the polymer's glass transition temperature (Tg) allows the particles to deform and merge at ambient temperatures, forming a continuous film that is free of cracks and defects. nih.govpaint.org The slow evaporation rate of DPMA ensures that it remains in the film long enough to facilitate complete coalescence but eventually volatilizes to allow the coating to achieve its final hardness and protective properties. epchems.compaint.org This controlled evaporation is essential for developing key coating properties such as adhesion, durability, and resistance to environmental factors. specialchem.com

Table 1: Key Properties of DPMA Influencing Film Formation
PropertyValueSignificance in Film Formation
Boiling Point205-217°CEnsures the solvent remains in the film long enough for leveling and coalescence. ethersolvent.com
Evaporation Rate (nBuAc=1)0.015A very slow rate allows polymer particles sufficient time to fuse, preventing defects. monumentchemical.com
Flash Point85.5°C - 86°CProvides a greater margin of safety during handling and application. ethersolvent.commonumentchemical.com
FunctionCoalescing Agent / SolventTemporarily softens polymer particles to promote the formation of a continuous film. scimplify.com

A key advantage of DPMA in the coatings industry is its excellent solvency and compatibility with a wide array of resin systems. epchems.comscimplify.com This versatility allows formulators to use DPMA across different coating technologies to achieve desired performance characteristics.

Acrylic Resins: In both solvent-borne and water-borne acrylic systems, DPMA helps to dissolve the polymer and control viscosity. coatingsworld.comarkema.com Its slow evaporation rate aids in creating a smooth, high-gloss finish.

Epoxy Resins: DPMA is used as a solvent in two-component (2K) epoxy systems, where it helps to reduce viscosity for easier application and ensures proper mixing of the resin and curing agent. arkema.com

Alkyd and Polyester Resins: For alkyd and polyester-based coatings, often used in industrial and decorative paints, DPMA improves flow and leveling. arkema.comarkema.com It is compatible with various modified alkyds, including urethane-modified alkyds. google.comgoogle.comepo.org

Urethanes: In polyurethane coatings, known for their toughness and durability, DPMA serves as a high-performance solvent that does not react with the isocyanate groups, thereby maintaining the stability of the formulation. arkema.com It is used in both one-component (1K) and two-component (2K) polyurethane systems. paint.orgcoatingsworld.com

Table 2: DPMA Compatibility with Major Resin Systems
Resin SystemRole of DPMAResulting Coating Properties
AcrylicsSolvent, CoalescentGood flow, high gloss, weatherability. coatingsworld.comarkema.com
EpoxiesViscosity reducer, Flow promoterImproved application, chemical resistance, adhesion. arkema.com
Alkyds/PolyestersSolvent, Leveling agentSmooth finish, durability, ideal for direct-to-metal applications. arkema.comarkema.comgoogle.com
UrethanesNon-reactive solventExcellent toughness, abrasion resistance, chemical resistance. coatingsworld.comarkema.com

The favorable properties of DPMA make it a preferred solvent in the formulation of high-performance coatings designed for demanding applications. scimplify.com

Automotive Coatings: In the automotive sector, DPMA is used in primers and topcoats to achieve a flawless, high-gloss finish that provides long-term protection against weathering and chemical exposure. ethersolvent.comresearchgate.net

Industrial Coatings: For industrial maintenance and protective coatings, DPMA contributes to the formulation of durable films that protect metal and concrete substrates from corrosion and wear. arkema.com This includes applications in agricultural and construction equipment (ACE). arkema.com

Wood Coatings: DPMA is utilized in wood lacquers and varnishes to ensure even application and a smooth, aesthetically pleasing finish that enhances the natural appearance of the wood while providing protection. paint.org

Coil Coatings: In the coil coating process, where paint is applied to metal sheets in a continuous process before fabrication, DPMA's slow evaporation rate is critical. arkema.com It allows the coating to flow out and cure properly at high line speeds, resulting in a uniform and highly durable finish for products like building panels, appliances, and automotive parts. arkema.comkc-usercontent.combrillux-industrial-coatings.com

DPMA in Electronic Materials and Semiconductor Manufacturing

The manufacturing of semiconductors and electronic components requires materials of exceptionally high purity to ensure reliability and performance. dupont.combepress.com DPMA serves as a critical solvent in this industry, particularly in the photolithography process. monumentchemical.com

Photolithography is the process used to print complex circuit patterns onto semiconductor wafers. This process relies on a light-sensitive material called a photoresist. mdpi.com Photoresists are complex formulations that consist of a polymer resin, a photosensitive component, and various additives dissolved in a solvent or mixture of solvents. google.comgoogle.com

DPMA is used as a high-performance solvent in photoresist formulations. monumentchemical.com Its primary role is to dissolve the solid components of the photoresist to create a uniform liquid solution that can be spin-coated onto the silicon wafer to form a thin, even layer. google.com The solvent's characteristics, such as its evaporation rate and surface tension, are critical for controlling the thickness and uniformity of this photoresist film, which directly impacts the precision of the final circuit pattern. monumentchemical.com

The performance of electronic devices is highly sensitive to contamination. google.com Even trace amounts of metallic ions or other impurities can cause defects in the semiconductor, leading to device failure. google.comyoutube.com Therefore, the solvents used in semiconductor manufacturing, including DPMA, must meet extremely stringent purity standards. google.com

Ultra-high purity DPMA, often referred to as "electronic grade," is required for these applications. This grade of solvent is characterized by extremely low levels of metallic ions (often measured in parts per trillion), particles, and acidity. ethersolvent.comgoogle.com Low acidity is particularly important because acidic residues can interfere with the chemical reactions of chemically amplified photoresists, altering their sensitivity and performance. mdpi.com The on-site purification and direct routing of such high-purity chemicals are sometimes employed to minimize the risk of contamination during transport and handling. google.com The use of these specialized, high-purity solvents is essential for the fabrication of advanced microelectronic devices. dupont.comknowmade.com

Interaction with Display Materials (e.g., Color Filters, OLEDs)

DPMA is utilized as a solvent in the ink compositions for color filters. google.com A patent for an ink composition designed for color filters specifies the inclusion of dipropylene glycol monomethyl ether acetate (B1210297) (DPMA) as a key solvent component. google.com The ink formulation, which also contains a binder, monomer, polymerization initiator, and pigment dispersion, is suitable for creating the color filter layer in displays such as LCDs. google.com The solvent properties of DPMA are critical in ensuring the uniform dispersion of the pigment and other components, which is essential for achieving the desired color accuracy and performance of the display.

While the direct application of DPMA in the fabrication of OLEDs is not extensively documented in the available research, its use as a cleaning agent in the production of liquid crystal displays suggests its compatibility with display manufacturing processes. The manufacturing of OLEDs is a complex process that involves the deposition of multiple organic layers, and solvents play a crucial role in this process. researchgate.net However, the specific solvents used for depositing or encapsulating OLED materials are often proprietary or not widely disclosed in the literature. Further research is needed to fully elucidate the potential interactions and applications of DPMA in OLED technology.

DPMA in Ink and Dye Formulations

DPMA is widely recognized for its utility as a solvent in various ink and dye formulations, owing to its excellent solvency and favorable physical properties.

Solvent Properties for Printing Inks (e.g., Silkscreening Inks)

DPMA serves as an active solvent in solvent-based coatings and, notably, in silkscreen printing inks. dow.com Its moderate evaporation rate is a key characteristic that benefits the screen printing process. boxa-solvents.com This property ensures that the ink remains sufficiently wet on the screen for a clean transfer to the substrate while also allowing for reasonably quick drying after application. boxa-solvents.com This balance helps to prevent premature drying of the ink on the screen, which can lead to issues such as clogged mesh and printing defects, thereby enabling longer and more efficient print runs. boxa-solvents.com

The low viscosity of DPMA contributes to its effectiveness in controlling the rheology of the printing ink. boxa-solvents.com Proper ink viscosity is crucial for it to flow correctly through the screen mesh and transfer cleanly onto the substrate without excessive spreading, which is vital for achieving sharp edges and fine details in the printed design. boxa-solvents.com

Furthermore, DPMA exhibits strong solubility for a wide array of resins commonly used as binders in ink formulations. It has good solubility for resins such as acrylic, epoxy, alkyd, and polyester. This ensures that pigments are evenly dispersed and contributes to the stability of the ink formulation by preventing pigment settling and maintaining a uniform consistency. boxa-solvents.com

Property of DPMABenefit in Silkscreening Inks
Moderate Evaporation RatePrevents screen clogging, allows for efficient printing. boxa-solvents.com
Low ViscosityEnables precise control of ink flow and detail. boxa-solvents.com
Strong Resin SolubilityEnsures uniform pigment dispersion and ink stability. boxa-solvents.com

Applications in Textile Dyes

DPMA is identified as a solvent for textile dyes and is used in textile printing and dyeing processes. boxa-solvents.com It can also be found in formulations for textile oils. In the textile industry, solvents like propylene (B89431) glycol ether esters are used to carry auxiliaries during the finishing process. For instance, they can help in the even distribution of agents like softeners or flame retardants on the fabric. boxa-solvents.com While the specific mechanisms and advantages of DPMA in textile dyeing are not extensively detailed in the available literature, its general properties as a solvent for dyes and its use in related applications like printing inks suggest its utility in this field.

DPMA as a Component in Polymer Science and Synthesis

DPMA's solvent properties make it a valuable tool in polymer science, both for the dissolution of various polymers and as a medium for polymerization reactions, particularly in proton-sensitive systems.

Solvent for Polymer Dissolution (e.g., Nitrocellulose, Ethyl Cellulose (B213188), Polyvinyl Acetate, SU-8)

DPMA is recognized for its strong solvency for a wide variety of polymers. It is known to be a suitable solvent for nitrocellulose. While direct research on DPMA as a solvent for ethyl cellulose and polyvinyl acetate is limited, its broader solvency for other resins used in similar applications, such as coatings and inks, suggests its potential compatibility. For instance, the related compound dipropylene glycol methyl ether (DPM) is used as a solvent for nitrocellulose, ethyl cellulose, and polyvinyl acetate.

In the context of photoresists, the SU-8 series, which are epoxy-based negative photoresists, typically use gamma-butyrolactone (B3396035) or cyclopentanone (B42830) as the primary solvent. wikipedia.org While DPMA is not listed as a primary solvent for SU-8 in the available literature, the broader family of glycol ether acetates is used in photoresist formulations. The specific use of DPMA for SU-8 dissolution is an area that would benefit from further research.

Role in Proton-Sensitive Polymer Systems (e.g., Urethanes)

DPMA is described as an excellent aprotic solvent for urethanes and other proton-sensitive systems. google.com The key to this functionality lies in its molecular structure. The hydroxyl group present in the parent glycol ether molecule is capped with an acetate group in DPMA. google.com This acetylation eliminates the reactive hydrogen of the hydroxyl group, which in turn reduces the solvent's polarity and viscosity. google.com

The absence of a reactive proton makes DPMA an ideal medium for urethane (B1682113) chemistry, where isocyanate groups are highly reactive towards compounds containing active hydrogen atoms, such as alcohols and water. The use of an aprotic solvent like DPMA prevents unwanted side reactions that could interfere with the polymerization process or affect the properties of the final polyurethane product.

Plasticizer Functionality

Dipropylene glycol methyl ether acetate is utilized as a plasticizer, an additive incorporated into polymers to enhance their flexibility, workability, and durability. advatechgroup.comyoutube.com The primary function of a plasticizer is to decrease the intermolecular forces between polymer chains, thereby increasing the free volume and allowing the chains to move more freely past one another. youtube.comijiert.org This modification reduces the polymer's glass transition temperature (Tg), transitioning it from a rigid, glassy state to a more pliable, rubbery state at lower temperatures. ijiert.org

In materials science, the addition of DPMA can improve the processability of polymers, making them easier to handle during manufacturing processes like extrusion and molding. ijiert.org By acting as an internal lubricant, it reduces the viscosity of the polymer melt, which facilitates smoother processing and can lead to finished products with better dimensional stability and fewer defects. ijiert.orgspecialchem.com Its efficacy is particularly noted in resins such as acrylics, epoxies, alkyds, and polyesters. The molecule's acetate group caps (B75204) the reactive hydrogen found in other glycol ethers, which reduces polarity and solvent viscosity, making DPMA an excellent choice for urethanes and other proton-sensitive systems.

The impact of plasticizers like DPMA on polymer properties is significant and can be tailored by adjusting the concentration of the additive.

Table 1: General Effects of Plasticizers on Polymer Properties

Property Effect of Plasticizer Addition Scientific Rationale
Flexibility/Elasticity Increased Reduces intermolecular forces, allowing polymer chains greater mobility. ijiert.org
Hardness/Stiffness Decreased Increased free volume between polymer chains reduces rigidity. youtube.com
Tensile Strength Decreased Weaker intermolecular forces reduce the force required to pull chains apart.
Elongation at Break Increased Greater chain mobility allows the material to stretch more before fracturing. specialchem.com
Glass Transition Temp (Tg) Decreased Less energy is required for polymer chains to move, enabling the transition to a rubbery state at lower temperatures. ijiert.org

| Melt Viscosity | Decreased | Acts as a lubricant between polymer chains, improving flow during processing. specialchem.com |

DPMA as a Chemical Intermediate and Building Block

While DPMA is widely used as a solvent, it also serves as a chemical intermediate, primarily by acting as a source for the dipropylene glycol methyl ether (DPM) molecule. In many chemical contexts, particularly in aqueous or biological systems, DPMA can undergo hydrolysis to yield DPM and acetic acid. europa.eu The resulting DPM is a versatile chemical building block with a reactive hydroxyl group, making it amenable to a variety of subsequent chemical transformations. Therefore, DPMA can be considered a protected form of DPM, which is then used in further synthesis.

Reactions to form Esters, Aldehydes, Carboxylic Acids, Alcoholates, and Acetals

The reactivity attributed to this class of compounds often stems from the DPM molecule, which can be readily formed from the hydrolysis of DPMA.

Esters: DPMA itself is synthesized through the esterification of dipropylene glycol methyl ether (DPM) with acetic acid, typically in the presence of an acid catalyst. google.comgoogle.comjustia.com This is a reversible equilibrium reaction where water is removed to drive the process toward the formation of the ester product. google.comjustia.com Conversely, DPMA can undergo transesterification, where its acetate group is exchanged with another ester group in the presence of a suitable catalyst. This reaction is relevant in applications such as plastisols, where the plasticizer can react with the polymer binder. google.com

Table 2: Typical Conditions for DPMA Synthesis via Esterification

Parameter Condition Source
Reactants Dipropylene glycol methyl ether (DPM) and Acetic Acid google.com
Catalyst Solid acid catalyst (e.g., sulfonic acid resin) or inorganic acids (e.g., sulfuric acid) google.comgoogle.com
Temperature 70 - 150 °C google.com
Process Continuous reaction with azeotropic distillation to remove water google.comgoogle.com

| Molar Ratio (Acid:Alcohol) | 1.1 - 2 : 1 | google.com |

Aldehydes and Carboxylic Acids: The direct oxidation of DPMA is not a typical reaction pathway. However, after DPMA is hydrolyzed to DPM, the resulting alcohol can be oxidized. The commercial DPM used to produce DPMA is a mixture of isomers, including some with a primary alcohol group. europa.eu These primary alcohol isomers can be oxidized first to aldehydes and then further to the corresponding carboxylic acids (specifically, an alkoxy propionic acid). europa.eu

Alcoholates: The formation of an alcoholate (or alkoxide) involves the reaction of an alcohol's hydroxyl group with an alkali metal. DPMA, as an ester, lacks the free hydroxyl group necessary for this reaction. This reaction is characteristic of its precursor, DPM. Upon hydrolysis of DPMA, the resulting DPM can react with alkali metals to form alcoholates.

Acetals: Acetal formation occurs when an aldehyde or a ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orgyoutube.com DPMA itself does not participate as a primary reactant in this transformation. However, the DPM generated from the hydrolysis of DPMA can serve as the alcohol component. It can react with carbonyl compounds to form the corresponding acetals, which are valuable as protecting groups in organic synthesis. libretexts.org

Table 3: Summary of Reactions Involving DPMA and its Hydrolysis Product (DPM)

Starting Material Reaction Product Notes
DPM + Acetic Acid Esterification DPMA The primary synthesis route for DPMA. google.com
DPMA Hydrolysis DPM + Acetic Acid Reversible reaction; occurs in the presence of water/acid.
DPMA Transesterification New Ester + Methyl Acetate Possible with other esters in the presence of a catalyst. google.com
DPM (from DPMA) Oxidation Aldehyde / Carboxylic Acid Occurs at the primary alcohol isomers of DPM. europa.eu
DPM (from DPMA) Reaction with Alkali Metal Alcoholate DPM's hydroxyl group is required for this reaction.

Environmental Fate, Degradation Pathways, and Atmospheric Chemistry of Dpma

Biodegradation Mechanisms and Environmental Dissipation

Biodegradation is the principal mechanism for the environmental dissipation of DPMA, primarily occurring after its initial hydrolysis to DPGME.

The biodegradation of DPMA's main metabolite, DPGME, is significantly more efficient under aerobic conditions compared to anaerobic environments. Studies on DPGME show that it is readily biodegraded in the presence of oxygen. oecd.org For instance, in tests using water and sewage inoculums, DPGME demonstrated greater than 50 percent degradation under aerobic conditions within a 14 to 21-day period. epa.gov In soil, rapid aerobic degradation is also expected. epa.gov

Conversely, anaerobic degradation is considered a minor dissipation pathway. epa.gov DPGME is only slightly degraded under anaerobic conditions. oecd.org This preference for aerobic pathways indicates that in oxygen-rich environments such as surface waters and upper soil layers, DPMA (following hydrolysis) will be eliminated more effectively than in anoxic settings like deep sediments or certain groundwater conditions. mdpi.com Anaerobic degradation of organic compounds often requires the synergistic action of complex microbial consortia, which may not be as efficient for glycol ethers. mdpi.comnih.gov

The initial and most critical step in the biotransformation of DPMA is the rapid hydrolysis of its ester bond. europa.eu This reaction is catalyzed by non-specific esterase enzymes present in various microorganisms and tissues, cleaving the molecule into dipropylene glycol methyl ether (DPGME) and acetate (B1210297).

Once DPGME is formed, it undergoes further metabolism. The major metabolic pathways for DPGME include conjugation with glucuronic acid and sulfate (B86663). oecd.org Other identified metabolites suggest further breakdown of the molecule, including propylene (B89431) glycol monomethyl ether (PGME), dipropylene glycol, and propylene glycol. nih.gov The formation of carbon dioxide is also a significant result of metabolism, with studies on rats showing that 27% of an administered dose of DPGME was eliminated as CO2 within 48 hours, indicating mineralization of the carbon structure. oecd.orgnih.gov

Initial CompoundPrimary Degradation StepPrimary MetabolitesSecondary Metabolites
Dipropylene glycol methyl ether acetate (DPMA)Ester HydrolysisDipropylene glycol methyl ether (DPGME), AcetatePropylene glycol monomethyl ether (PGME), Dipropylene glycol, Propylene glycol, CO2, Sulfate and Glucuronide conjugates

The ether linkages within the DPMA molecule and its primary metabolite DPGME are more resistant to cleavage than the ester bond. semanticscholar.org While microorganisms are capable of cleaving ether bonds, this process is often slower and can be a rate-limiting step in the complete degradation of a molecule. semanticscholar.orgnih.gov

For polyethers like polyethylene (B3416737) glycol (PEG), aerobic metabolism typically proceeds through the oxidation of terminal alcohol groups to form carboxylic acids, followed by the cleavage of the terminal ether bond. nih.gov However, in the case of DPGME, studies indicate that hydrolysis of the dipropylene glycol backbone (i.e., cleavage of the central ether linkage) is a minor metabolic pathway. oecd.org The more dominant metabolic routes involve processes like O-demethylation and conjugation at the hydroxyl group. epa.gov This suggests that the core ether structure of DPGME is relatively stable, and biodegradation preferentially occurs at the more reactive functional groups of the molecule.

The complete biodegradation of DPMA relies on diverse microbial communities, with different species contributing to the sequential breakdown of the parent compound and its metabolites. The initial hydrolysis of the ester bond can be carried out by a wide range of bacteria possessing esterase activity. researchgate.net

Following hydrolysis, the degradation of the resulting DPGME is carried out by specialized microorganisms. Studies have shown that bacteria isolated from soil and activated sludge are capable of utilizing glycol ethers as a carbon source. nih.gov Specific genera that have been identified to assimilate and degrade various propylene glycol ethers include Pseudomonas, Xanthobacter, and Corynebacterium. nih.gov Mixed cultures of Pseudomonas sp. and Xanthobacter autotrophicus have demonstrated improved degradation of ethylene (B1197577) glycol ethers compared to single strains. nih.gov The degradation of complex organic molecules in the environment often involves such synergistic interactions within a microbial consortium. osti.gov

Compound TypeImplicated Microbial GeneraSource Environment
Glycol EthersPseudomonasSoil, Activated Sludge
Glycol EthersXanthobacterSoil, Activated Sludge
Glycol EthersCorynebacterium-
Phthalate EstersComamonasActivated Sludge, Mangrove Sediment

Wastewater treatment plants (WWTPs) serve as a significant environment for the degradation of DPMA. The activated sludge in biological WWTPs contains a high concentration and diversity of microorganisms, including bacteria capable of degrading glycol ethers and esters. nih.govnist.gov Industrial facilities producing or using DPGME have been known to direct their wastewater to biological treatment plants. oecd.org

The efficiency of degradation in WWTPs depends on factors such as the concentration of the chemical and the acclimation of the microbial community. High concentrations of glycols may require dilution before being treated in municipal facilities to ensure efficient microbial degradation and to manage the biochemical oxygen demand. osti.gov Given that bacteria capable of degrading glycol ethers have been readily isolated from activated sludge, it is expected that DPMA, following hydrolysis to DPGME, will be effectively removed during secondary wastewater treatment. nih.gov

Abiotic Degradation Processes in Environmental Compartments

While biodegradation is the primary fate of DPMA, abiotic processes also contribute to its transformation, particularly in the atmosphere. In aquatic systems, chemical hydrolysis can occur, while photolysis is not considered a significant pathway in water or soil. epa.gov

The most significant abiotic degradation process for the DPGME metabolite occurs in the atmosphere. oecd.org Through volatilization from soil or water surfaces, the compound can enter the troposphere where it is susceptible to degradation by photochemically produced hydroxyl radicals (•OH). epa.gov The reaction with these radicals leads to the rapid breakdown of the molecule. The estimated atmospheric half-life of DPGME is short, calculated to be between 3.4 and 5.3 hours. oecd.org This rapid degradation prevents long-range atmospheric transport and accumulation.

In aquatic environments, while photolysis is not a major factor, the ester bond of the parent DPMA molecule is susceptible to abiotic hydrolysis, a process that can be catalyzed by acidic or basic conditions. This chemical hydrolysis complements the enzymatic hydrolysis performed by microorganisms, contributing to the initial breakdown of DPMA into DPGME and acetate.

Environmental CompartmentPrimary Abiotic ProcessSignificanceKey Data
AtmospherePhoto-oxidation (reaction with •OH radicals)High (for DPGME metabolite)Half-life: 3.4 - 5.3 hours
Aquatic SystemsChemical Hydrolysis (of ester bond)Moderate (for parent DPMA)-
Aquatic Systems / SoilPhotolysisLow / Not Significant-

Atmospheric Oxidation by Hydroxyl Radicals (OH)

For DPM, the atmospheric half-life is estimated to be between 3.4 and 5.3 hours, based on direct reactions with hydroxyl radicals. epa.gov This rapid degradation suggests that DPMA, and its primary hydrolysis product, are not persistent in the atmosphere. The atmospheric lifetime (τ) of an organic compound with respect to reaction with OH radicals can be calculated using the following equation:

τ = 1 / (kOH * [OH])

Where:

kOH is the rate constant for the reaction of the compound with OH radicals.

[OH] is the average concentration of OH radicals in the troposphere (typically assumed to be around 1 x 10^6 molecules/cm³).

Based on the estimated half-life of DPM, the calculated kOH would be in a range that signifies a relatively fast atmospheric removal process. This oxidation process involves the abstraction of a hydrogen atom from the ether or alkyl groups by the OH radical, initiating a series of reactions that ultimately break down the molecule into smaller, more oxidized species, and eventually to carbon dioxide and water.

Table 1: Estimated Atmospheric Lifetime of DPM (Analogue for DPMA)

ParameterValueReference
Estimated Atmospheric Half-Life3.4 - 5.3 hours epa.gov

Hydrolytic Stability Considerations

DPMA is an ester and is therefore susceptible to hydrolysis, a chemical reaction in which a molecule of water breaks one or more chemical bonds. The available data indicates that DPMA is not hydrolytically stable. In biological systems, DPMA is reported to be rapidly hydrolyzed to dipropylene glycol methyl ether (DPM) and acetate. saiper.comnih.gov

Studies on the analogous compound, propylene glycol monomethyl ether acetate (PGMEA), provide quantitative insight into this instability. In vitro experiments have shown that PGMEA is rapidly hydrolyzed in both rat and human blood and liver homogenates, with half-lives on the order of minutes to tens of minutes. Current time information in Munich, DE. This rapid breakdown suggests that in aqueous environments, particularly those with biological activity, DPMA will not persist and will be converted to DPM. The rate of hydrolysis is also dependent on pH, with ester hydrolysis typically being accelerated under both acidic and alkaline conditions.

Table 2: In Vitro Hydrolysis Half-Lives for PGMEA (Analogue for DPMA)

MatrixSpeciesHalf-Life (minutes)Reference
BloodHuman34 - 36 Current time information in Munich, DE.
BloodRat15 - 16 Current time information in Munich, DE.
Liver HomogenateHuman27 - 30 Current time information in Munich, DE.
Liver HomogenateRat34 Current time information in Munich, DE.

Environmental Distribution and Transport Modeling

The distribution of DPMA in the environment is dictated by its physical and chemical properties, which determine how it partitions between air, water, soil, and sediment.

Air-Water Partitioning

The partitioning of a chemical between air and water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water into the air. For the hydrolytic product of DPMA, DPM, a calculated Henry's Law constant of 1.2 x 10⁻⁴ Pa·m³/mol has been reported. oecd.org This low value suggests that DPM, and by extension DPMA, has a low volatility from aqueous solutions and will predominantly partition to the water phase.

Mobility in Soil and Groundwater

The mobility of an organic chemical in soil and its potential to leach into groundwater is primarily determined by its tendency to adsorb to soil organic carbon. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates weak adsorption and high mobility, whereas a high Koc value suggests strong adsorption and low mobility.

The Koc can be estimated from the octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity. The log Kow for DPM, the hydrolysis product of DPMA, is 0.0061. This very low log Kow value indicates that the compound is hydrophilic (water-loving) and has a very low potential for bioaccumulation. Using established quantitative structure-property relationships (QSPRs), this low log Kow value would predict a very low Koc value. A low Koc suggests that DPMA and its primary degradate, DPM, will not bind strongly to soil particles and will therefore be highly mobile in soil and have the potential to leach into groundwater. epa.gov

Table 3: Physicochemical Properties Influencing Environmental Partitioning of DPM (Analogue for DPMA)

ParameterValueReference
Log Kow0.0061
Henry's Law Constant1.2 x 10⁻⁴ Pa·m³/mol oecd.org

Multi-media Environmental Fate Models (e.g., EQC Model)

Multi-media environmental fate models, such as the Equilibrium Criterion (EQC) model, are valuable tools for predicting the environmental distribution of a chemical. These models use the physicochemical properties of a substance, along with environmental parameters, to estimate its partitioning and persistence in different environmental compartments (air, water, soil, sediment).

While no specific EQC modeling studies for DPMA were identified, a hypothetical scenario can be constructed based on its known properties and those of its hydrolytic product, DPM. The key inputs for such a model would include:

Vapor Pressure: Low, indicating limited volatilization.

Water Solubility: High, suggesting a preference for the aqueous phase.

Log Kow: Very low (0.0061 for DPM), indicating low potential for bioaccumulation and sorption to organic matter.

Degradation Rates: Rapid atmospheric degradation (half-life of hours) and rapid hydrolysis. saiper.comnih.govepa.gov

Regulatory Science and Chemical Management of Dpma

Regulatory Frameworks and Data Requirements (e.g., EU REACH)

In the European Union, the registration, evaluation, authorisation, and restriction of chemicals are regulated by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. Under REACH, companies that manufacture or import substances like DPMA in quantities of one tonne or more per year are required to register them with the European Chemicals Agency (ECHA). reach.lu

The registration process involves the submission of a technical dossier containing a wide range of information on the substance. reach.lu The specific data requirements are tiered according to the tonnage band in which the substance is manufactured or imported. reach.lu For substances in higher tonnage bands (e.g., 10-100 tonnes per year or more), the requirements are more extensive and typically include:

Physicochemical properties: Data on parameters such as melting/boiling point, vapor pressure, and water solubility.

Toxicological information: Studies to assess potential health effects, including acute toxicity, skin and eye irritation, skin sensitization, mutagenicity, and repeated dose toxicity.

Ecotoxicological information: Studies on the effects of the substance on aquatic organisms (fish, daphnia, algae) and its environmental fate and behavior, such as biodegradation and bioaccumulation potential.

For substances manufactured or imported in quantities of ten or more tonnes per year, a Chemical Safety Report (CSR) must also be prepared. reach.lu This report documents the chemical safety assessment and demonstrates that the risks associated with the uses of the substance are adequately controlled. reach.lu

A crucial part of the regulatory process is the derivation of safe exposure levels. For instance, the European Commission has established an EU-LCI (Lowest Concentration of Interest) value for DPMA, which is a health-based reference value for the evaluation of emissions from construction products. europa.eu

Read-Across Methodologies for Data Gap Filling

Generating a full toxicological and ecotoxicological dataset for every chemical can be resource-intensive and may involve extensive animal testing. Therefore, regulatory frameworks like REACH encourage the use of alternative approaches, such as read-across, to fill data gaps. bluefrogscientific.comnih.gov Read-across is a technique where data from a tested substance (the analogue) is used to predict the properties of a similar, but untested, substance (the target).

Analogue Approaches for DPMA and Structurally Related Glycol Ethers/Acetates

The use of read-across is predicated on the principle of structural similarity and the assumption that similar chemicals will have similar toxicological properties. For DPMA, a notable example of the analogue approach is the use of data from Propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) to derive its EU-LCI value. europa.eu

The rationale for this read-across is based on the structural and metabolic similarities between the two substances. Both are propylene glycol ether acetates, and it is anticipated that they will exhibit similar patterns of absorption, distribution, metabolism, and excretion (ADME). Specifically, the local irritation effects observed in the olfactory nasal epithelium of rodents with PGMEA were considered relevant for assessing the potential local effects of DPMA. europa.eu

The selection of an appropriate analogue is a critical step in the read-across process. For glycol ethers and their acetates, the category includes a range of substances with varying chain lengths and functional groups. The justification for a read-across approach must be scientifically robust and well-documented, considering factors such as:

Structural similarity: Comparing the chemical structures of the target and analogue substances.

Physicochemical properties: Evaluating similarities in key physicochemical parameters.

Toxicokinetics: Assessing the likely similarities in ADME properties.

Metabolic pathways: Considering whether the substances are likely to be metabolized via similar pathways to produce common or structurally similar metabolites.

Challenges and Uncertainty in Read-Across Acceptance

While read-across is a valuable tool, its acceptance by regulatory authorities is not guaranteed. A significant challenge lies in providing a scientifically sound justification that adequately addresses the uncertainties inherent in the approach. bluefrogscientific.comnih.gov

ECHA scrutinizes read-across justifications carefully, and submissions may be rejected if the scientific rationale is not sufficiently robust. bluefrogscientific.com Common reasons for the rejection of read-across proposals include:

Lack of a clear and convincing scientific argument: The justification must be well-structured and based on sound scientific principles.

Insufficient evidence of similarity: Simply stating that substances are structurally similar is often not enough. The justification needs to be supported by data, which may include physicochemical, toxicokinetic, and in vitro data.

Inadequate consideration of toxicokinetics: A key aspect of a successful read-across is a thorough assessment of the similarities in ADME between the target and analogue substances.

Poor quality of the analogue data: The data from the analogue substance must be reliable and of sufficient quality to support the read-across.

The regulatory landscape is evolving, with an increasing emphasis on the use of new approach methodologies (NAMs), such as in vitro and in silico methods, to support read-across arguments. nih.gov

Bridging Studies to Address Residual Uncertainty

In some cases, even with a well-constructed read-across argument, there may be residual uncertainty that needs to be addressed. Bridging studies can be used to provide additional data to support the read-across and reduce this uncertainty. bluefrogscientific.comnih.gov

A bridging study is a targeted experiment that is designed to provide specific information to strengthen the read-across argument. For example, if there is uncertainty about the relative metabolic rates of the target and analogue substances, a comparative in vitro metabolism study could be conducted. The results of this study could then be used to refine the read-across and increase confidence in the predicted value.

In the context of DPMA, the partial rejection of a read-across approach by ECHA in one instance led to the requirement for a developmental toxicity study. While not a pre-planned bridging study, this demonstrates a regulatory outcome where existing data and read-across were deemed insufficient, and further testing was required to address the data gap and residual uncertainty.

Exposure Assessment Methodologies for Environmental Monitoring

Exposure assessment is a critical component of the chemical risk assessment process. It involves measuring or estimating the concentration of a chemical in the environment to determine the extent of human and environmental exposure. For volatile organic compounds (VOCs) like DPMA, air monitoring is a key aspect of exposure assessment.

Air Monitoring Techniques (e.g., Charcoal Tube Sampling)

A widely used and validated method for monitoring airborne concentrations of glycol ethers, including DPMA, is active sampling using solid sorbent tubes, followed by laboratory analysis. cdc.govosha.govdnacih.comkeikaventures.comwikisource.org This technique typically involves the following steps:

Sampling: A known volume of air is drawn through a glass tube packed with a solid sorbent material, most commonly activated charcoal. cdc.govosha.govdnacih.com The charcoal adsorbs the organic vapors from the air. Personal sampling pumps are often used to collect samples in the breathing zone of workers to assess occupational exposure. osha.gov

Desorption: In the laboratory, the charcoal is transferred to a vial, and a solvent is added to desorb the trapped analytes. A common desorption solvent for glycol ethers is a mixture of methylene (B1212753) chloride and methanol (B129727). osha.govdnacih.com

Analysis: The resulting solution is then analyzed using gas chromatography with a flame ionization detector (GC-FID) to separate and quantify the individual components. osha.govdnacih.com

Both the U.S. National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) have published validated methods for the sampling and analysis of glycol ethers using charcoal tubes. cdc.govosha.govdnacih.comwikisource.orgfoodsafety.govosha.gov These methods provide detailed procedures for sample collection, preparation, and analysis, as well as information on the performance of the method, such as desorption efficiency and storage stability.

The table below summarizes key parameters from a representative NIOSH method for sampling and analysis of certain glycol ethers.

ParameterDescription
Sampler Solid sorbent tube (e.g., Anasorb® 747, 140 mg/70 mg) wikisource.org
Flow Rate 0.1 to 0.2 L/min wikisource.org
Sample Volume 3 to 25 L wikisource.org
Desorption Solvent Methylene chloride/methanol (85:15) keikaventures.com
Analytical Technique Gas Chromatography with Flame Ionization Detection (GC-FID) wikisource.org
Sample Stability 7 days at 5°C for dipropylene glycol monomethyl ether keikaventures.com

Analytical Methods for Environmental Matrices

The detection and quantification of Dipropylene Glycol Methyl Ether Acetate (DPMA) and related glycol ethers in environmental matrices such as air, water, and soil are predominantly accomplished through chromatographic techniques. Gas chromatography (GC) is the most common approach, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced sensitivity and specificity. cdc.gov

For air monitoring, particularly in workplace environments, standardized methods developed by organizations like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) are often employed for chemically similar glycol ether acetates. keikaventures.comosha.gov A general procedure involves drawing a known volume of air through a solid sorbent tube, typically containing activated charcoal or a proprietary sorbent like Anasorb 747, to trap the chemical vapors. keikaventures.comosha.gov

Following collection, the analyte is desorbed from the sorbent using a solvent mixture, commonly methylene chloride and methanol. keikaventures.comosha.gov The resulting solution is then injected into a gas chromatograph for analysis. It is important to handle and store samples properly, often under refrigeration, as glycol ether acetates can be prone to hydrolysis after adsorption onto charcoal. osha.gov

While methods specifically validated for DPMA in water and soil are less commonly documented in publicly available literature, the principles used for other water-soluble organic compounds, including other glycol ethers, are applicable. EPA methods for non-halogenated organics, such as Method 8015, utilize direct injection of aqueous samples into a GC/FID. semanticscholar.org For more complex matrices or lower detection limits, sample preparation techniques like solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances before GC or high-performance liquid chromatography (HPLC) analysis. semanticscholar.orgepa.gov The use of GC-MS provides definitive identification of isomers and is effective for analyzing complex mixtures of glycol ethers. gcms.cz

Table 1: Summary of Analytical Methods for Glycol Ethers in Environmental Matrices

MatrixMethodologySample PreparationDetectorKey ConsiderationsReference
AirNIOSH 2554 (for related compounds)Collection on Anasorb 747 sorbent tube, desorption with methylene chloride/methanol (85:15).FIDValidated for propylene glycol monomethyl ether acetate and dipropylene glycol monomethyl ether. keikaventures.com
AirOSHA Method (general for P-series ethers/acetates)Collection on coconut shell charcoal tube, desorption with methylene chloride/methanol (95:5) with a drying agent.FIDSamples should be refrigerated to minimize hydrolysis of the acetate. osha.gov
WaterGC/FID (e.g., EPA Method 8015)Direct aqueous injection.FIDSuitable for ground water samples. Matrix effects can foul the GC inlet. semanticscholar.org
WaterHPLC/MS/MSDirect analysis.Tandem Mass Spectrometry (MS/MS)Developed by EPA for determining glycols and glycol ethers in drinking water. epa.gov
GeneralGC-MSSolvent extraction or SPE.MSProvides better resolution of isomers and definitive identification. gcms.cz

Industrial and Commercial Use Patterns and Volumes

This compound is a high-performance industrial solvent valued for its excellent solvency, moderate evaporation rate, and low toxicity. nih.govnih.gov Its primary function is as a solvent in the coatings and inks industries. nih.govresearchgate.net It is extensively used in solvent-based coatings, including wood, coil, automotive, and industrial maintenance coatings, as well as in silk-screening inks. nih.govresearchgate.net

Another significant application of DPMA is as a coalescing agent in water-based paints and inks. nih.govresearchgate.net In these formulations, it aids in the fusion of polymer particles during the drying process to form a continuous, durable film. nih.gov The compound's properties also make it an effective cleaning agent and degreaser in various industrial and commercial products. nih.govresearchgate.net It can be found in industrial degreasers, rust removers, and cleaners for glass, surfaces, and carpets. researchgate.net

The global market for DPMA reflects its broad utility. Market analysis projected the market size to reach approximately $400.3 million in 2025, with a compound annual growth rate (CAGR) of 4.9% anticipated for the period from 2019 to 2033. nih.gov This growth is driven by the expanding demand for lower-VOC (volatile organic compound) and less toxic solvents in the paints, coatings, and cleaners sectors. nih.gov Key global producers of DPMA include major chemical companies such as Dow Chemical, BASF, and Eastman Chemical. nih.gov

Table 2: Industrial and Commercial Use Profile of DPMA

Use CategorySpecific ApplicationsFunctionReference
Coatings and PaintsSolvent-based paints (automotive, wood, coil), water-based paints.Active Solvent, Coalescing Agent nih.govresearchgate.net
InksSilk-screen printing inks, water-based inks.Solvent, Coalescing Agent nih.govresearchgate.net
CleanersIndustrial degreasers, glass cleaners, surface cleaners, rust removers.Solvent, Cleaning Agent nih.govresearchgate.net
Other IndustrialDissolving special resins, component of hydraulic fluids.Solvent nih.govresearchgate.net
Chemical IntermediateDPMA is produced from DPGME.- cdc.gov

Computational Chemistry and Theoretical Modeling of Dpma

Molecular Simulations of DPMA Interactions (e.g., Solvent-Solute, Solvent-Solvent)

Molecular dynamics (MD) simulations are a key computational technique used to study the interactions of molecules over time. nih.gov These simulations can elucidate the nature of intermolecular forces that govern the behavior of DPMA in various environments, both as a pure substance and in mixtures.

Research Findings: While specific MD simulation studies focused solely on DPMA are not widely available in public literature, the methodology is well-established for similar glycol ethers and other solvent systems. For instance, studies on related compounds often analyze radial distribution functions (RDFs) to describe the probability of finding one molecule at a certain distance from another. academie-sciences.fr The peaks in an RDF plot indicate the formation of coordination shells of solvent molecules around a solute, providing a detailed picture of the local molecular environment. academie-sciences.fr For DPMA, simulations could predict how its ether and ester functional groups interact with different types of solutes, such as polymers or resins, which is crucial for its application in coatings and inks. The simulation of liquid-liquid equilibria for related compounds like dipropylene glycol dimethyl ether with water has been performed, indicating the feasibility of such approaches for DPMA. researchgate.net

Table 1: Parameters Typically Derived from Molecular Simulations of DPMA.
ParameterDescriptionSignificance for DPMA
Radial Distribution Function (g(r))Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals the liquid structure, coordination numbers, and strength of solvent-solute and solvent-solvent interactions.
Hydrogen Bond AnalysisIdentifies and quantifies the formation and lifetime of hydrogen bonds between molecules.Elucidates the role of hydrogen bonding in DPMA's solvency and mixing behavior with protic substances.
Diffusion CoefficientMeasures the rate at which molecules move through the solvent.Predicts the transport properties of DPMA and solutes within it, relevant to coating drying times.
Binding Free EnergyThe energy change when a solute molecule binds to a solvent or another solute.Quantifies the strength of interaction between DPMA and specific solutes, predicting solubility and stability.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental information about the electronic properties of a single molecule. nih.gov These methods are used to understand the intrinsic reactivity of DPMA, its stability, and its spectroscopic properties by solving approximations of the Schrödinger equation. unipd.it

Electronic Structure and Reactivity Descriptors: Calculations can determine the distribution of electron density within the DPMA molecule, identifying electron-rich and electron-poor regions. This is often visualized using molecular electrostatic potential (MEP) maps. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Research Findings: Specific quantum chemical studies on DPMA are limited in published literature. However, the application of these methods to analogous esters and ethers is common. For example, DFT has been used to study the hydrolysis of ethyl acetate (B1210297), a process relevant to the environmental fate of DPMA. ukm.my Such calculations for DPMA would reveal the most likely sites for nucleophilic or electrophilic attack. The ester linkage is expected to be a primary site of reactivity, particularly for hydrolysis. These calculations can provide activation energies for potential degradation reactions, helping to predict the compound's stability under various conditions. ukm.my

Theoretical Studies on Solvation Behavior and Phase Equilibria

Theoretical models are essential for predicting how DPMA behaves in mixtures, particularly its phase equilibria (e.g., vapor-liquid equilibrium, VLE, and liquid-liquid equilibrium, LLE). These models are crucial for designing and optimizing industrial processes like distillation and extraction.

Thermodynamic Models: Activity coefficient models such as NRTL (Non-Random Two-Liquid) and UNIQUAC are commonly used to describe the non-ideal behavior of liquid mixtures. researchgate.net For more complex systems, group contribution methods like UNIFAC can predict phase behavior based on the functional groups present in the molecules, even without experimental data for the specific mixture. nih.gov These models use parameters derived from experimental data to calculate phase compositions at different temperatures and pressures.

Research Findings: Experimental and modeling studies have been conducted on the VLE of binary systems containing the structurally similar compound Propylene (B89431) Glycol Methyl Ether Acetate (PGMEA). researchgate.netresearchgate.net For example, VLE data for systems like PGMEA-methanol have been successfully correlated using the NRTL and Margules models. researchgate.net These studies demonstrate the effectiveness of such theoretical approaches. For DPMA, these models could be used to predict its miscibility with water and organic solvents, its azeotropic behavior, and the conditions needed for its separation from reaction mixtures or product formulations.

Development of Predictive Models for Environmental Fate and Transport

Predictive models are used to estimate the distribution and persistence of chemicals in the environment. For DPMA, a key consideration is its hydrolysis to Dipropylene Glycol Methyl Ether (DPM) and acetic acid. europa.eu Therefore, the environmental fate of DPMA is intrinsically linked to that of DPM.

Fugacity-Based Models: Fugacity models are multimedia environmental models that describe the partitioning of a chemical between different environmental compartments, such as air, water, soil, and sediment. ulisboa.ptsetac.org Fugacity, which has units of pressure, represents the "escaping tendency" of a chemical from a particular phase. unipd.it At equilibrium, the fugacity of a chemical is uniform across all compartments. Level III fugacity models can predict the steady-state distribution of a chemical released into the environment, accounting for both transport and degradation processes. ulisboa.pt

Research Findings: While specific environmental monitoring data for DPMA is scarce, its fate can be predicted using models based on its physical-chemical properties and its rapid hydrolysis to DPM. epa.gov The environmental fate of DPM is well-characterized. Fugacity-based modeling for DPM indicates that it is likely to partition primarily to the water and soil compartments. epa.gov DPM is readily biodegradable and is not expected to persist in the environment or bioaccumulate. epa.gov Therefore, predictive models suggest that DPMA itself would not be a persistent environmental contaminant, as it would be transformed into the less persistent DPM.

Table 2: Predicted Environmental Distribution of DPM (DPMA Hydrolysis Product) Using a Level III Fugacity Model.
Environmental CompartmentPredicted Distribution (%)Governing Factors
AirLowLow vapor pressure
WaterHighHigh water solubility
SoilModerate to HighMobility due to low octanol-water partition coefficient
SedimentLowLow tendency to adsorb to organic matter
BiotaVery LowLow potential for bioaccumulation

Note: The distribution percentages are qualitative and based on the known properties of DPM, as reported in environmental assessments. epa.gov

Compound Names

Abbreviation / Common NameSystematic Name
DPMADipropylene Glycol Methyl Ether Acetate
DPM / DPGMEDipropylene Glycol Methyl Ether
PGMEA / PMAPropylene Glycol Methyl Ether Acetate
DFTDensity Functional Theory
MDMolecular Dynamics
VLEVapor-Liquid Equilibrium
LLELiquid-Liquid Equilibrium
NRTLNon-Random Two-Liquid
UNIQUACUniversal Quasi-Chemical
UNIFACUniversal Functional Group Activity Coefficient
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital

Q & A

Q. Methodological Note :

  • Use chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate isomers.
  • Validate toxicokinetic models with isomer-specific data to resolve contradictions in LD₅₀ or NOAEL values .

Advanced: What experimental precautions are critical when handling DPMA in oxidative environments?

Answer:
DPMA reacts violently with oxidizers (e.g., peroxides, chlorates) and metals (e.g., aluminum, zinc), producing flammable H₂ gas .

Q. Methodological Recommendations :

  • Engineering controls : Use explosion-proof equipment and ground all containers.
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields.
  • Ventilation : Maintain airflow ≥0.3 m/s in fume hoods to limit airborne concentrations .

Advanced: How does DPMA’s solvent sustainability profile compare to alternatives in coating formulations?

Answer:
DPMA has:

  • VOC content : 0.97 g/mL (higher than ethyl lactate at 0.65 g/mL) .
  • Global Warming Potential (GWP) : 0.27 kg CO₂ eq/kg (lower than propylene glycol methyl ether acetate at 0.33) .

Methodological Note : Use life-cycle assessment (LCA) tools to model trade-offs between DPMA’s solvency efficiency and environmental impact. Prioritize hybrid formulations with bio-based solvents (e.g., ethyl lactate) to reduce GWP .

Basic: What are the primary applications of DPMA in materials science research?

Answer:

  • Solvent : For conductive adhesives, silk-screening inks, and water-based paints (prevents microblisters via low surface tension: ~26.3 mN/m) .
  • Coalescent agent : Enhances polymer film formation in latex coatings .

Methodological Note : Optimize DPMA concentration (typically 5–15 wt%) using rheometry to balance evaporation rate and film integrity .

Advanced: How can researchers mitigate DPMA’s interference in spectroscopic analyses of co-solvents?

Answer:
DPMA’s ester group (C=O) may overlap with peaks from ketones or acrylates in FTIR or NMR.

Q. Mitigation Strategies :

  • NMR : Use deuterated solvents (e.g., DMSO-d₆) and 2D techniques (HSQC, HMBC) to resolve signal overlap.
  • FTIR : Subtract DPMA’s reference spectrum via software (e.g., OMNIC™) .

Basic: What are the recommended storage conditions for DPMA to ensure stability?

Answer:

  • Temperature : ≤25°C in cool, ventilated areas.
  • Container : Amber glass or HDPE with PTFE-lined caps to prevent moisture ingress.
  • Shelf life : ≤12 months; test peroxide formation monthly using test strips .

Advanced: How does DPMA’s hydrolysis kinetics influence its role in drug delivery systems?

Answer:
DPMA hydrolyzes rapidly in vivo to dipropylene glycol (t₁/₂ ~2–4 hrs in physiological pH), which can enhance skin permeability for topical drugs (e.g., erythromycin ointments) .

Methodological Note : Use Franz diffusion cells with ex vivo skin models to quantify permeation rates. Monitor hydrolysis via LC-MS/MS .

Advanced: What computational methods are suitable for predicting DPMA’s solvent-solute interactions?

Answer:

  • COSMO-RS : Predict solubility parameters (δ ~18.5 MPa¹/²) and miscibility with polymers.
  • Molecular dynamics (MD) : Model DPMA’s interaction with cellulose acetate or polyurethanes .

Validation : Cross-reference simulations with experimental Hansen solubility parameters (δD, δP, δH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.